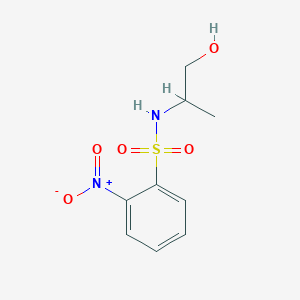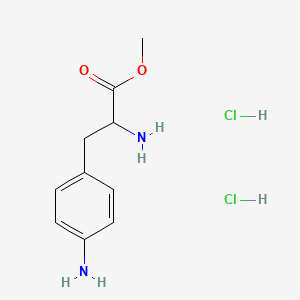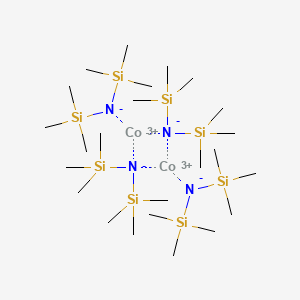
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material, such as a sugar derivative, are protected using acetic anhydride to form acetyloxy groups.
Introduction of Acetamido Group: The acetamido group is introduced through the reaction of the protected intermediate with acetic anhydride and an amine source.
Formation of Prop-2-enoxy Group: The prop-2-enoxy group is introduced by reacting the intermediate with an appropriate allylating agent under basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or prop-2-enoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
作用機序
The mechanism of action of acetic acid (5-acetamido-3,4-diacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as:
Enzyme Inhibition: The acetamido group can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction: The compound may modulate signal transduction pathways by binding to receptors or other signaling molecules.
Metabolic Pathways: It can be incorporated into metabolic pathways, affecting the synthesis and degradation of biomolecules.
類似化合物との比較
Similar Compounds
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Similar structure with acetamido and acetyloxy groups but different glycosidic linkage.
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Similar structure with acetamido and acetyloxy groups but different ester linkage.
Uniqueness
The presence of the prop-2-enoxy group, in particular, distinguishes it from other similar compounds and may contribute to its specific biological activities .
特性
分子式 |
C17H25NO9 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19) |
InChIキー |
PRSVMSRDBOXABR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13391615.png)
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)


![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)
![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)

![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)
![3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B13391672.png)
![2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid](/img/structure/B13391673.png)

